

# An In-depth Technical Guide to 3-Bromo-5-fluoroaniline

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## Compound of Interest

Compound Name: *3-Bromo-5-fluoroaniline*

Cat. No.: *B180217*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Bromo-5-fluoroaniline**, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a versatile scaffold for the development of novel molecules. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and associated safety information.

## IUPAC Name and Synonyms

The standardized nomenclature and common synonyms for this compound are crucial for accurate identification in research and procurement.

- IUPAC Name: **3-bromo-5-fluoroaniline**[\[1\]](#)
- Synonyms: A variety of synonyms are used in literature and commercial listings. These include:
  - 3-Fluoro-5-bromoaniline[\[1\]](#)
  - 5-Amino-1-bromo-3-fluorobenzene[\[1\]](#)
  - Benzenamine, 3-bromo-5-fluoro-[\[1\]](#)
  - 3-bromo-5-fluoro-phenylamine[\[1\]](#)

- 5-bromo-3-fluoroaniline[2]
- CAS RN: 134168-97-1[1]

## Physicochemical Properties

The following table summarizes the key quantitative data for **3-Bromo-5-fluoroaniline**.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrFN	[1]
Molecular Weight	190.01 g/mol	[1]
Appearance	Yellow to Brown Liquid	[2][3]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[3]
Boiling Point	245.5°C at 760 mmHg	[3]
Flash Point	103.3 ± 21.8 °C	[3]
Refractive Index	1.580	[3]
XLogP3	2.5	[3]

## Experimental Protocol: Synthesis of 3-Bromo-5-fluoroaniline

A common and effective method for the synthesis of **3-Bromo-5-fluoroaniline** is the reduction of the corresponding nitro compound, 1-bromo-3-fluoro-5-nitrobenzene. The following protocol is based on established chemical reduction methods.[4][5]

Reaction: Reduction of 1-bromo-3-fluoro-5-nitrobenzene

Materials:

- 1-bromo-3-fluoro-5-nitrobenzene
- Iron powder

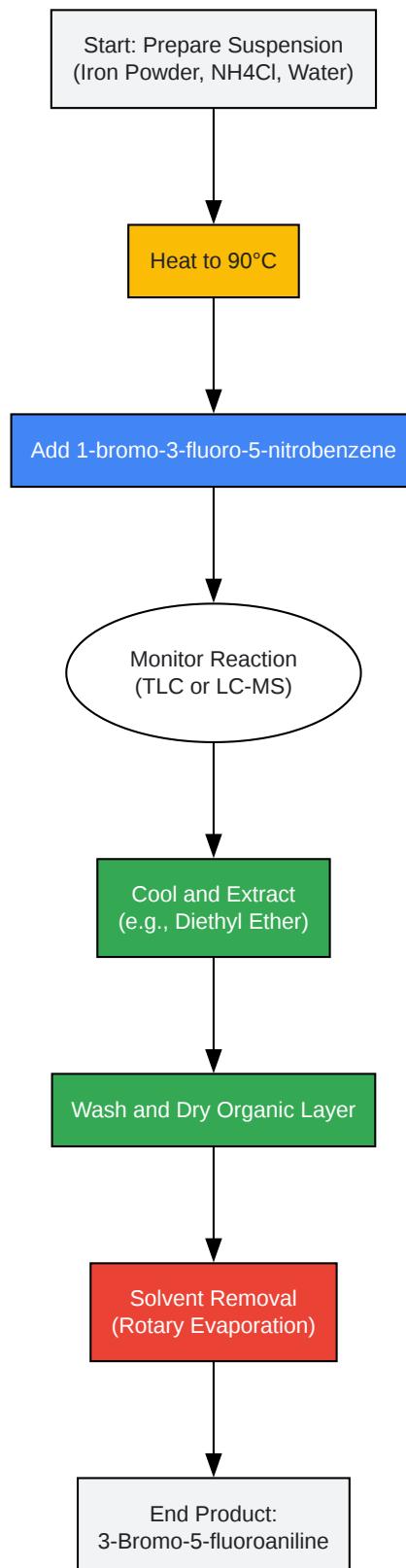
- Ammonium chloride (NH<sub>4</sub>Cl)
- Water
- Suitable organic solvent for extraction (e.g., Diethyl ether)
- Drying agent (e.g., MgSO<sub>4</sub>)

Procedure:

- Reaction Setup: Prepare a suspension of iron powder (29.0 g) and ammonium chloride (20.0 g) in water (50 ml) in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.[\[4\]](#)
- Heating: Heat the suspension to 90°C with vigorous stirring.[\[4\]](#)
- Addition of Starting Material: To the heated suspension, add 1-bromo-3-fluoro-5-nitrobenzene (24.0 g) portion-wise, maintaining the reaction temperature.[\[4\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, cool the reaction mixture to room temperature.
- Extraction: The product is then partitioned between an aqueous layer and an organic solvent like diethyl ether. The aqueous layer should be extracted multiple times with the organic solvent to ensure maximum recovery.
- Purification: The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent such as magnesium sulfate.
- Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **3-Bromo-5-fluoroaniline**. Further purification, if necessary, can be achieved through techniques like vacuum distillation or column chromatography.

## Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **3-Bromo-5-fluoroaniline**.



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Caption: Workflow for the synthesis of **3-Bromo-5-fluoroaniline**.

## Applications in Research and Drug Development

**3-Bromo-5-fluoroaniline** is a valuable building block in medicinal chemistry and drug discovery. The presence of three different functional groups (amino, bromo, and fluoro) on the benzene ring allows for regioselective modifications. It can be utilized in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to construct more complex molecular architectures. The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and lipophilicity.

## Safety and Handling

**3-Bromo-5-fluoroaniline** is classified as a hazardous substance.

- **Hazards:** It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3]
- **Precautions:** Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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